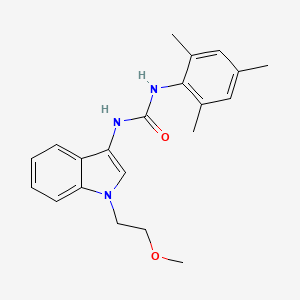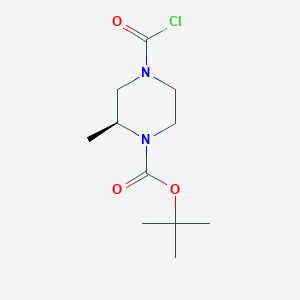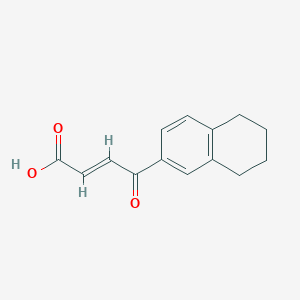![molecular formula C19H28N2O2 B2427419 1-[4-[(1R,2R,6S,7S)-2-Methyl-4-azatricyclo[5.2.1.02,6]decane-4-carbonyl]piperidin-1-yl]prop-2-en-1-one CAS No. 2361723-98-8](/img/structure/B2427419.png)
1-[4-[(1R,2R,6S,7S)-2-Methyl-4-azatricyclo[5.2.1.02,6]decane-4-carbonyl]piperidin-1-yl]prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-[(1R,2R,6S,7S)-2-Methyl-4-azatricyclo[52102,6]decane-4-carbonyl]piperidin-1-yl]prop-2-en-1-one is a complex organic compound that has gained considerable interest in various fields of research This compound features a unique structure involving a tricyclic system with both piperidine and prop-2-en-1-one moieties
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-[(1R,2R,6S,7S)-2-Methyl-4-azatricyclo[5.2.1.02,6]decane-4-carbonyl]piperidin-1-yl]prop-2-en-1-one involves several key steps:
Tricyclic Core Formation: : The initial step involves the construction of the tricyclic scaffold. This is typically achieved through [4+2] cycloaddition reactions followed by specific functional group transformations.
Functionalization: : Subsequent modifications introduce the piperidine ring via reactions such as nucleophilic substitution or addition.
Final Coupling: : The final step is the coupling of the tricyclic core with the prop-2-en-1-one moiety under controlled conditions to ensure the desired stereochemistry.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up through the use of continuous flow synthesis or advanced catalytic systems to optimize yield and reduce reaction time. Employing automation and process optimization technologies can further enhance efficiency and product purity.
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: : This compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: : Reduction reactions with agents like sodium borohydride can convert carbonyl groups to alcohols.
Coupling Reactions: : Palladium-catalyzed cross-coupling reactions can be used to form carbon-carbon bonds, enhancing molecular complexity.
Common Reagents and Conditions
Oxidation: : Potassium permanganate in acidic or basic medium.
Reduction: : Sodium borohydride in methanol or ethanol.
Substitution: : Halogenated reagents under basic conditions.
Coupling Reactions: : Palladium catalysts with ligands like triphenylphosphine.
Major Products
Depending on the reaction, major products include alcohols (from reduction), ketones and acids (from oxidation), and various substituted derivatives (from nucleophilic substitution and coupling reactions).
In Chemistry
Synthetic Intermediates: : Utilized as intermediates in the synthesis of more complex molecules.
Catalysis: : Functions as a ligand in catalytic systems, enhancing reaction rates and selectivity.
In Biology
Enzyme Inhibition: : Potential inhibitor of enzymes due to its specific binding capabilities.
Molecular Probes: : Used in the development of probes for studying biological pathways.
In Medicine
Drug Development: : Investigated as a lead compound for developing new pharmaceuticals targeting neurological disorders.
In Industry
Materials Science: : Employed in the synthesis of novel materials with unique mechanical and thermal properties.
Agrochemicals: : Used in the formulation of new agrochemicals with improved efficacy.
Mecanismo De Acción
The compound exerts its effects through several mechanisms, including:
Enzyme Binding: : By interacting with active sites on enzymes, it can inhibit their activity.
Molecular Pathways: : Modulates specific molecular pathways involved in disease progression, particularly in neurological contexts.
Molecular Targets and Pathways Involved
Enzymes: : Specific enzymes involved in metabolic pathways.
Receptors: : May interact with receptors in the central nervous system, influencing signal transduction.
Comparación Con Compuestos Similares
Compared to other similar compounds, 1-[4-[(1R,2R,6S,7S)-2-Methyl-4-azatricyclo[5.2.1.02,6]decane-4-carbonyl]piperidin-1-yl]prop-2-en-1-one exhibits unique structural features and chemical reactivity that set it apart.
List of Similar Compounds
1-[4-(4-Fluorophenyl)piperidin-1-yl]prop-2-en-1-one: : Differing in the substitution pattern on the piperidine ring.
2-[4-(3-Methylphenyl)piperidin-1-yl]ethanol: : With a different alkyl substitution.
1-(4-Aminopiperidin-1-yl)prop-2-en-1-one: : Substituted with an amino group.
This compound stands out for its potential in various scientific and industrial applications, driven by its unique structural characteristics and versatility in chemical reactions.
Propiedades
IUPAC Name |
1-[4-[(1R,2R,6S,7S)-2-methyl-4-azatricyclo[5.2.1.02,6]decane-4-carbonyl]piperidin-1-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O2/c1-3-17(22)20-8-6-13(7-9-20)18(23)21-11-16-14-4-5-15(10-14)19(16,2)12-21/h3,13-16H,1,4-12H2,2H3/t14-,15+,16-,19+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBPUZXHCXOMGIC-CYJAXWMASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CN(CC1C3CCC2C3)C(=O)C4CCN(CC4)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CN(C[C@H]1[C@H]3CC[C@@H]2C3)C(=O)C4CCN(CC4)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 4-(2-oxo-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraene-5-carbonyl)benzoate](/img/structure/B2427341.png)

![Methyl 2-(2-((5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2427344.png)





![3-(3,5-dimethylphenyl)-2-(propylsulfanyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2427352.png)
![3-methoxy-1-methyl-N-(2-(methylthio)benzo[d]thiazol-6-yl)-1H-pyrazole-4-carboxamide](/img/structure/B2427353.png)
![3-(2-ethoxyethyl)-1,7-dimethyl-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2427354.png)
